

Technical Support Center: Deconvolution of Overlapping Peaks in XRD Patterns of SALP

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Aluminum sodium phosphate*

Cat. No.: *B1228456*

[Get Quote](#)

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the deconvolution of overlapping X-ray Diffraction (XRD) peaks in patterns of SALP (hypothetical Substance Actively Leading to Polymorphism).

Frequently Asked Questions (FAQs)

Q1: What is peak deconvolution in the context of XRD analysis?

A1: Peak deconvolution is a numerical process used to separate overlapping peaks in a diffraction pattern into their individual components.^[1] In XRD, this is crucial when crystalline phases or different microstructural features produce diffraction peaks at very similar angles, making them appear as a single, broad, or asymmetric peak.^{[2][3]} The goal is to determine the precise position, intensity, and width of each underlying peak, which is essential for accurate phase identification, crystallite size analysis, and quantitative analysis.^[4]

Q2: Why are my SALP XRD peaks overlapping?

A2: Peak overlapping in the XRD pattern of a multicomponent system like SALP can occur for several reasons:

- Presence of Multiple Crystalline Phases (Polymorphs): Different polymorphs of SALP can have distinct crystal structures that produce diffraction peaks at very close 2θ angles.^{[5][6]}

- Microstructural Effects: Peak broadening due to small crystallite size or microstrain can cause adjacent peaks to merge.[4][7]
- Complex Crystal Structures: Materials with large unit cells or low symmetry can generate a high density of diffraction peaks, increasing the likelihood of overlap.[8]
- Presence of an Amorphous Halo: A broad signal from an amorphous component can overlap with crystalline peaks, complicating baseline definition and peak analysis.[9][10]

Q3: What software can be used for the deconvolution of XRD peaks?

A3: Several software packages are available for XRD data analysis and peak deconvolution, ranging from general data analysis tools to specialized Rietveld refinement programs.[11]

- General Scientific Graphing Software: Programs like OriginLab offer powerful peak fitting modules that allow for the deconvolution of composite peaks using various functions (e.g., Gaussian, Lorentzian, Pseudo-Voigt).[2][12][13][14]
- XRD-Specific Software: Software provided by instrument manufacturers, such as Malvern Panalytical's HighScore, often includes advanced algorithms for peak fitting and profile analysis.[11][15]
- Rietveld Refinement Software: For complex patterns, Rietveld refinement programs like Profex (open-source), TOPAS, or FullProf are highly effective.[16][17][18] These programs fit the entire diffraction pattern based on a crystal structure model, inherently deconvoluting overlapping peaks.[19][20]

Q4: How can I quantify the amount of amorphous SALP in my crystalline sample?

A4: Quantifying amorphous content via XRD is challenging because amorphous materials produce a broad "halo" rather than sharp peaks.[6][9] However, several methods exist:

- Internal Standard Method: A known amount of a stable, highly crystalline standard is added to the sample.[18] By comparing the integrated intensity of the standard's peaks to the sample's peaks, the absolute amount of crystalline material in the sample can be determined. The remaining percentage is attributed to the amorphous content.[21]

- Whole Powder Pattern Fitting (WPPF)/Rietveld Refinement: This method can be used to quantify the crystalline phases.[22][23] When combined with an internal standard, it provides a very accurate determination of the amorphous fraction.[18][19]
- Single Peak Approach: This simplified method compares the intensity of a single, well-defined crystalline peak to the intensity of the amorphous halo at a specific 2θ range where no crystalline peaks are present.[24] This approach requires careful control of experimental conditions, especially preferred orientation.[24]

Q5: What is the Rietveld refinement method and how can it help with overlapping peaks?

A5: Rietveld refinement is a powerful technique that models the entire XRD pattern using known structural parameters (like lattice parameters and atomic positions) and instrumental parameters.[18][20] The method uses a least-squares approach to refine these parameters until the calculated pattern best matches the experimental data.[19] Because it calculates the contribution of each crystalline phase to the entire pattern, it can effectively resolve severely overlapping peaks without requiring manual peak fitting, providing accurate quantitative phase analysis and microstructural information.[19][22][23]

Troubleshooting Guides

Issues encountered during the deconvolution of SALP XRD patterns can often be traced back to sample preparation, data collection, or the analysis process itself.

Problem	Potential Causes	Recommended Solutions
Poor Peak Resolution / Severely Overlapping Peaks	<ul style="list-style-type: none">- Instrumental broadening (poor optics configuration).[7]- Very small crystallite size leading to significant peak broadening.[3][7]- High density of peaks due to the presence of multiple phases or a complex crystal structure.	<ul style="list-style-type: none">- Optimize instrument settings: Use smaller divergence slits and receiving slits to improve resolution.- Perform a slow scan with a small step size to improve data quality.[25]- If crystallite size is the issue, consider annealing the sample to increase grain size (if this does not alter the phase composition).[3]- Employ Rietveld refinement, which is designed to handle complex, overlapping patterns.[19]
Asymmetric Peak Shapes	<ul style="list-style-type: none">- The presence of a shoulder peak from a minor crystalline phase.[3]- Axial divergence of the X-ray beam, especially at low 2θ angles.[7]- Sample transparency or displacement from the ideal focusing circle.	<ul style="list-style-type: none">- During deconvolution, attempt to fit the asymmetric peak with two or more symmetric peak functions (e.g., Pseudo-Voigt).[13]- Ensure proper sample preparation and correct sample height in the holder to minimize displacement errors.[25]- Use an asymmetric peak function if offered by your analysis software.[13]
Inaccurate Quantitative Results	<ul style="list-style-type: none">- Preferred orientation: Non-random orientation of crystallites, often due to particle shape (e.g., needles or plates), leading to incorrect peak intensities.[22][26]- Inaccurate background subtraction, especially with amorphous content.[11]- Poor	<ul style="list-style-type: none">- To reduce preferred orientation: Gently pack the sample using a back-loading holder, or use a method to create a viscous mixture (e.g., with fumed silica and oil).[26][27] Sample spinning during data collection can also help average out orientation effects.

	counting statistics (low peak intensity).[25]	[26]- Collect data for a longer time to improve the signal-to-noise ratio.[25]- For quantification of amorphous content, use the internal standard method for best accuracy.[18][21]
Deconvolution Fit Fails to Converge or Gives Poor Results	<ul style="list-style-type: none">- Poor initial guesses for peak positions, widths, or intensities.[28]- Incorrect choice of peak profile function (e.g., using Gaussian for a peak with significant Lorentzian character).[14]- Over-constraining or under-constraining the fitting parameters.[29]	<ul style="list-style-type: none">- Use the software's peak-finding tool or manually select reasonable starting parameters for the fit.[12][28]- Use a flexible peak shape like the Pseudo-Voigt or Voigt function, which are convolutions of Gaussian and Lorentzian profiles.[14]- Start by refining only the peak positions and intensities, then refine the peak widths and shapes in a subsequent step.[20]

Quantitative Data Summary

The following table presents typical parameters and achievable limits in quantitative XRD analysis for pharmaceutical compounds, which can serve as a benchmark for SALP analysis.

Parameter	Typical Value / Range	Significance & Notes
Limit of Detection (LOD) for Crystalline Impurities	~0.2% - 2% w/w	Highly dependent on the crystallinity of the impurity and matrix. Synchrotron XRD can achieve lower detection limits (~0.2%). [30] For conventional lab diffractometers, ~1-2% is more typical. [31]
Limit of Quantitation (LOQ) for Amorphous Content	~1% - 10% w/w	Quantifying low levels of amorphous content is challenging. A practical lower limit for routine PXRD is often cited as 10%. [24] Specialized methods can lower this to ~1-2%. [31][32]
Crystallite Size Range for Reliable Analysis	5 nm - 500 nm	Below ~5 nm, peaks become very broad and difficult to distinguish from the background. Above ~500 nm (0.5 μ m), the broadening effect is too small to be accurately measured against instrumental broadening. [4][7]
Typical Full Width at Half Maximum (FWHM) - Instrumental	0.05° - 0.2° 2θ	This is the inherent broadening from the instrument optics. It must be measured using a standard reference material (e.g., LaB ₆) and subtracted from the measured peak width to determine sample-related broadening. [7]

Experimental Protocols

Protocol 1: Sample Preparation to Minimize Preferred Orientation

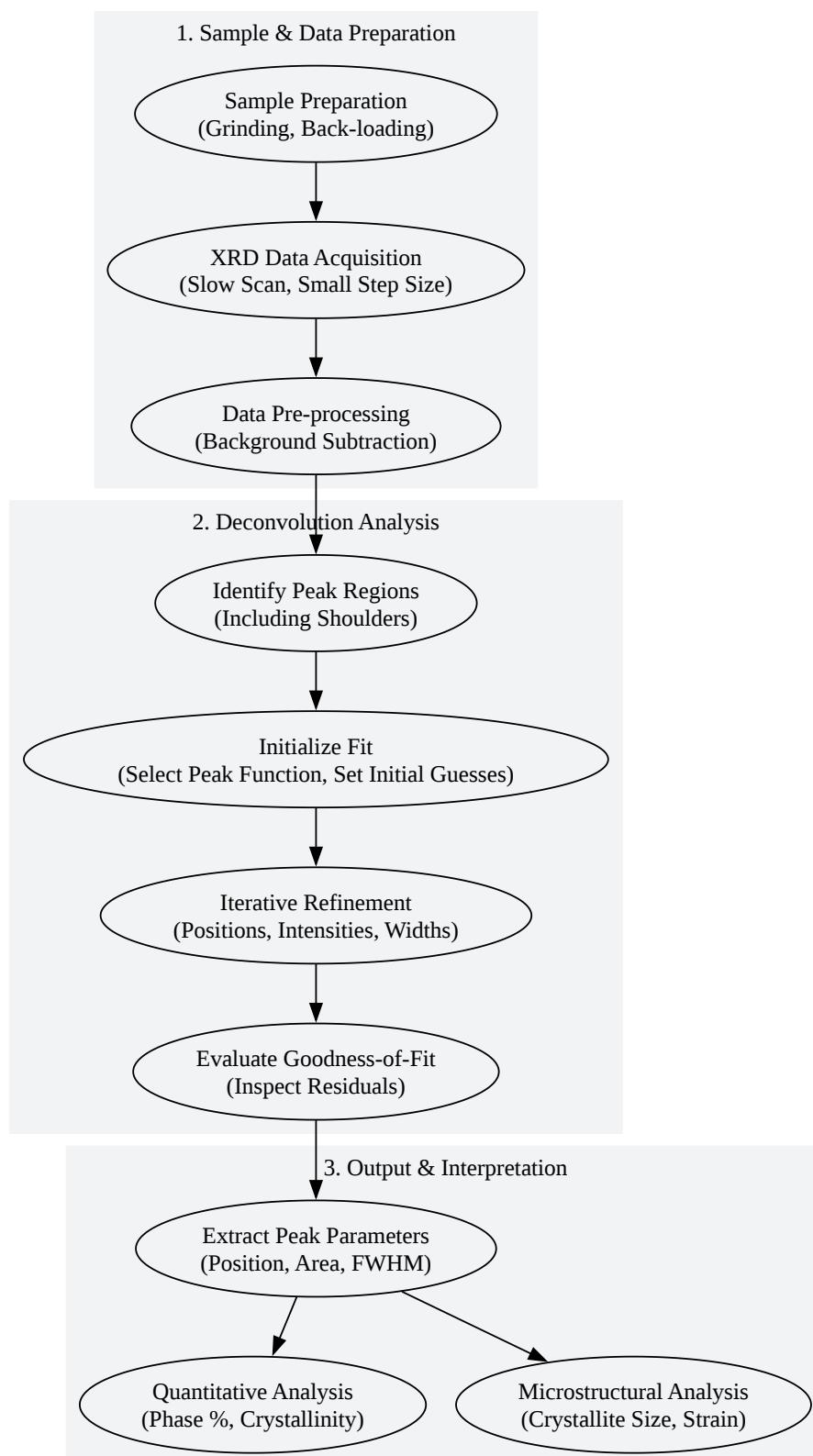
Proper sample preparation is critical for obtaining high-quality, reproducible XRD data with accurate peak intensities.[\[26\]](#)

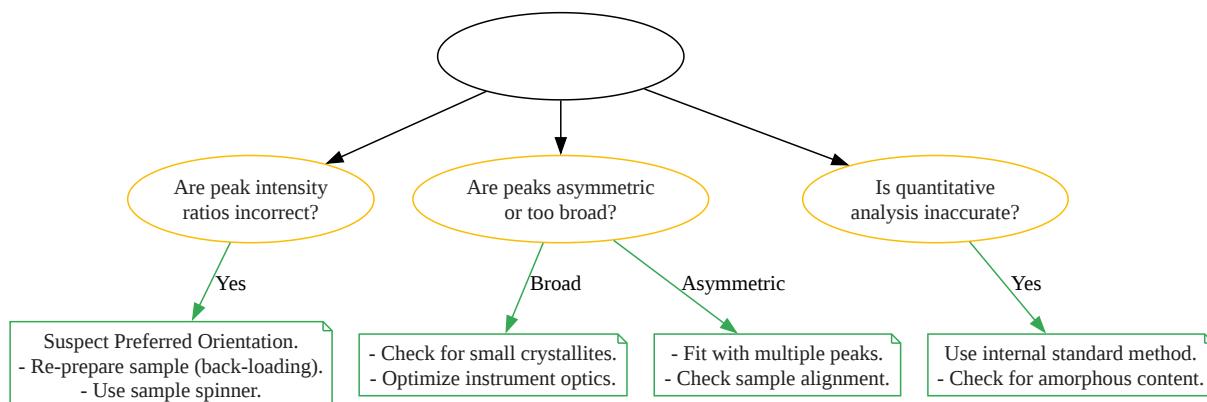
- Material Preparation: Gently grind the SALP powder in a mortar and pestle to achieve a fine, uniform particle size (ideally $<10\text{ }\mu\text{m}$) to ensure good crystallite statistics. Avoid overly aggressive grinding, which can induce amorphization or phase transformations.
- Back-Loading Sample Holder:
 - Place the sample holder face down on a flat, clean surface (like a glass slide).
 - Fill the cavity from the back with the SALP powder.
 - Gently tap the holder to ensure the powder is packed, but avoid applying high pressure, which can induce orientation.[\[26\]](#)
 - Use a straight edge (like another glass slide) to carefully level the powder with the back of the holder.
 - Secure the powder with a backing plate or slide if provided with the holder.
- Sample Rotation: During data collection, utilize the instrument's sample spinning stage if available. This rotates the sample in its own plane, which helps to average out the orientation of the crystallites and improve the accuracy of measured intensities.

Protocol 2: XRD Data Acquisition for Deconvolution

- Instrument Setup:
 - Ensure the instrument is properly aligned.
 - Select appropriate X-ray optics for high resolution (e.g., narrow slits, monochromator).
 - Use a standard reference material like LaB_6 or Si to determine the instrumental broadening function.[\[7\]](#)

- Scan Parameters:
 - 2θ Range: Select a range that covers all significant diffraction peaks for the known and potential phases of SALP. A broad range (e.g., 5° to 50° 2θ) is typically used for initial characterization.
 - Step Size: Use a small step size (e.g., 0.01° to 0.02° 2θ) to ensure sufficient data points across each peak profile for accurate fitting.[25]
 - Time per Step (Scan Speed): Use a slow scan speed (i.e., longer time per step) to improve counting statistics and the signal-to-noise ratio, which is crucial for detecting minor phases and accurately defining peak shapes.[25]


Protocol 3: Peak Deconvolution and Fitting Workflow


This protocol describes a general workflow using peak fitting software (e.g., Origin, HighScore).

- Data Import and Pre-processing:
 - Import the raw XRD data file into the software.
 - Perform background subtraction. This can be done using a polynomial function or a more sophisticated algorithm, but must be done consistently.[11]
 - If necessary, perform $K\alpha_2$ stripping if a monochromator was not used.
- Peak Identification:
 - Use the software's automatic peak finding function or manually identify the approximate centers of all peaks, including shoulders that indicate overlapping peaks.[12]
- Peak Fitting:
 - Select the "Peak Fitting" or "Deconvolution" tool.[33]
 - Choose an appropriate peak profile function. The Pseudo-Voigt function is often a good choice for XRD peaks as it is a flexible combination of Gaussian (strain broadening) and Lorentzian (size broadening) components.

- Initialize the fit using the identified peak centers. The software will generate an initial cumulative fit.
- Iterative Refinement:
 - Refine the fit by adjusting the parameters. It is often best to refine in stages:
 1. First, allow only the peak intensities and positions to vary.
 2. Next, fix the positions and refine the peak widths (FWHM).
 3. Finally, allow all parameters (position, intensity, width, and shape/mixing factor) to refine simultaneously until the goodness-of-fit (e.g., Chi-Sqr) is minimized.[28]
- Review Results:
 - Visually inspect the fitted curve against the raw data. Pay close attention to the residual plot (difference between raw and fitted data) to ensure no systematic errors are present.
 - Extract the results, which typically include the 2θ position, integrated intensity (area), FWHM, and height for each individual deconvoluted peak.

Visualizations

[Click to download full resolution via product page](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. fhi.mpg.de [fhi.mpg.de]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. improvedpharma.com [improvedpharma.com]
- 7. MyScope [myscope.training]
- 8. usp.org [usp.org]
- 9. energy-proceedings.org [energy-proceedings.org]

- 10. researchgate.net [researchgate.net]
- 11. mystore.malvernpanalytical.com [mystore.malvernpanalytical.com]
- 12. m.youtube.com [m.youtube.com]
- 13. The Origin Forum - Fitting XRD diffractogram, peak position, issue [my.originlab.com]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Profex – Open Source XRD and Rietveld Refinement [profex-xrd.org]
- 17. analyzetest.com [analyzetest.com]
- 18. MyScope [myscope.training]
- 19. Ask an Expert: The Rietveld method | Malvern Panalytical [malvernpanalytical.com]
- 20. Rietveld refinement — powerxrd 2.3 documentation [powerxrd.readthedocs.io]
- 21. Quantification of Amorphous Phases (Internal Standard Method) – Profex [profex-xrd.org]
- 22. rigaku.com [rigaku.com]
- 23. Rietveld Refinement X-Ray Diffraction (XRD) Technique | Lucideon [lucideon.com]
- 24. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 25. m.youtube.com [m.youtube.com]
- 26. mtbrandao.com [mtbrandao.com]
- 27. msaweb.org [msaweb.org]
- 28. chrisostrouchov.com [chrisostrouchov.com]
- 29. researchgate.net [researchgate.net]
- 30. Quantification of crystallinity in substantially amorphous materials by synchrotron X-ray powder diffractometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. XRPD Quantification of Crystalline Forms in Amorphous API Application Note | DANNALAB [dannalab.com]
- 32. icdd.com [icdd.com]
- 33. Help Online - Quick Help - FAQ-300 How do I perform Peak Deconvolution? [originlab.com]
- To cite this document: BenchChem. [Technical Support Center: Deconvolution of Overlapping Peaks in XRD Patterns of SALP]. BenchChem, [2025]. [Online PDF]. Available

at: [\[https://www.benchchem.com/product/b1228456#deconvolution-of-overlapping-peaks-in-xrd-patterns-of-salp\]](https://www.benchchem.com/product/b1228456#deconvolution-of-overlapping-peaks-in-xrd-patterns-of-salp)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com